molecular formula C19H17FN4O3 B5953608 N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHOXYBENZOYL)UREA

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHOXYBENZOYL)UREA

Cat. No.: B5953608
M. Wt: 368.4 g/mol
InChI Key: RNMCEBCBXYYWPQ-UHFFFAOYSA-N
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Description

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA is a compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA typically involves a multi-step process. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the fluorophenyl and methoxybenzoyl groups. Common synthetic routes involve the use of arylhydrazines and 1,3-diketones, followed by cyclization and functional group modifications . Industrial production methods may employ advanced techniques such as microwave-assisted synthesis and heterogeneous catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

Compared to these compounds, N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHOXYBENZOYL)UREA stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

N-[[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]carbamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-10-17(24(23-12)14-7-5-6-13(20)11-14)21-19(26)22-18(25)15-8-3-4-9-16(15)27-2/h3-11H,1-2H3,(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCEBCBXYYWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC(=O)C2=CC=CC=C2OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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